molecular formula C10H11NO3 B13075121 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B13075121
M. Wt: 193.20 g/mol
InChI Key: YGMYMIUHVFEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (CAS 143619-72-1) is a substituted tetrahydrofuran derivative of significant interest in medicinal chemistry and preclinical research for its potential as a modulator of voltage-gated sodium channels (Na V s) . Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons, and specific isoforms are recognized as key targets for the treatment of neuropathic pain . This compound is being investigated in research focused on developing novel therapeutic agents for chronic pain conditions, including those resulting from metabolic nerve damage, such as diabetic neuropathy, and discrete nerve injuries . As a versatile synthetic intermediate, it serves as a valuable building block for the exploration of structure-activity relationships and the synthesis of more complex biologically active molecules . The compound is characterized by its molecular formula, C 10 H 11 NO 3 , and a molecular weight of 193.20 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-pyridin-3-yloxolane-2-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9(13)10(4-2-6-14-10)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,13)

InChI Key

YGMYMIUHVFEGTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, predicted physicochemical properties, and synthetic methodologies for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid .[1]

This specific molecular scaffold represents a gem-disubstituted tetrahydrofuran , combining a basic pyridine ring and an acidic carboxyl group at a quaternary chiral center. It functions as a conformationally restricted, non-natural amino acid analog (specifically a serine or proline bioisostere) and a potential ligand for nicotinic acetylcholine receptors (nAChRs) or kinase active sites.

Part 1: Chemical Structure & Physicochemical Profile[1]

1.1 Structural Definition

The molecule consists of a saturated five-membered ether ring (tetrahydrofuran) substituted at the C2 position with two distinct functional groups:[1]

  • 3-Pyridyl moiety: A heteroaromatic ring acting as a hydrogen bond acceptor and weak base.

  • Carboxylic acid: A proton donor acting as the acidic component.

This substitution pattern creates a quaternary carbon at C2, introducing significant steric bulk and preventing racemization via enolization (unlike


-monosubstituted amino acids).

IUPAC Name: 2-(Pyridin-3-yl)tetrahydrofuran-2-carboxylic acid Formula: C


H

NO

Molecular Weight: 193.20 g/mol [1]
1.2 Physicochemical Properties (Predicted)

Due to the presence of both a basic nitrogen (pyridine) and an acidic proton (carboxylic acid), the molecule exists primarily as a zwitterion in neutral aqueous solutions.

PropertyValue (Predicted)Causality & Context
pKa (Acid) 3.8 – 4.2Influence of the electronegative oxygen and electron-withdrawing pyridine ring on the carboxyl group.[1]
pKa (Base) 3.2 – 3.8The pyridine nitrogen is less basic than alkyl amines due to sp² hybridization.
Isoelectric Point (pI) ~4.0The pH at which the net charge is zero; minimum solubility point.
LogP 0.5 – 0.9Low lipophilicity due to zwitterionic character; highly soluble in polar solvents (Water, DMSO, Methanol).
H-Bond Donors 1Carboxylic acid -OH (unless zwitterionic).[1]
H-Bond Acceptors 4Pyridine N, Ether O, Carboxyl O, Carboxyl -OH.
Chirality 1 Center (C2)Exists as (R)- and (S)- enantiomers.[1] Resolution required for biological assays.

Part 2: Synthetic Methodology

Because this compound contains a quaternary center with a heteroaryl group, standard substitution reactions (like S


2) are sterically hindered and ineffective. The most robust synthetic route utilizes a Cyanohydrin Cyclization Strategy , which builds the ether ring around the pre-formed quaternary center.
2.1 Strategic Route: The Cyanohydrin Cyclization

This protocol relies on the reaction of a chloroketone with cyanide to form a gem-hydroxy nitrile, which then undergoes base-mediated intramolecular cyclization to form the THF ring.[1]

Step-by-Step Protocol

Phase 1: Formation of the Keto-Precursor [1]

  • Reagents: 3-Bromopyridine, Isopropylmagnesium chloride (TurboGrignard), 4-chlorobutyryl chloride.

  • Procedure:

    • Perform a halogen-metal exchange on 3-bromopyridine using

      
      -PrMgCl in dry THF at -40°C to generate 3-pyridylmagnesium chloride.[1]
      
    • Cannulate this Grignard reagent slowly into a solution of 4-chlorobutyryl chloride (1.1 eq) at -78°C.

    • Mechanism: The Grignard attacks the acyl chloride to form 4-chloro-1-(pyridin-3-yl)butan-1-one .[1]

    • Note: Low temperature is critical to prevent double addition (alcohol formation).

Phase 2: Cyanohydrin Formation & Cyclization [1]

  • Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (NH

    
    Cl), Water/Ethanol.
    
  • Procedure:

    • Dissolve the ketone in EtOH/H

      
      O. Add NaCN (1.5 eq) and NH
      
      
      
      Cl.
    • Stir at room temperature. The cyanide attacks the ketone carbonyl, forming the intermediate cyanohydrin (gem-hydroxy nitrile).[1]

    • Critical Cyclization Step: Add a base (e.g., NaOH or K

      
      CO
      
      
      
      ). The alkoxide formed from the cyanohydrin performs an intramolecular S
      
      
      2 attack on the terminal alkyl chloride.
    • Product: 2-(3-Pyridyl)tetrahydrofuran-2-carbonitrile.[1]

Phase 3: Hydrolysis to Carboxylic Acid

  • Reagents: 6M HCl or NaOH/H

    
    O
    
    
    
    (for mild hydrolysis).
  • Procedure:

    • Reflux the nitrile in 6M HCl for 4-6 hours.

    • The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid (-COOH).[1]

    • Purification: The product is amphoteric. Purify using Ion Exchange Chromatography (Dowex 50W) or preparative HPLC.

2.2 Synthetic Workflow Diagram (DOT)

SynthesisRoute Start 3-Bromopyridine Grignard 3-Pyridyl-MgCl (Intermediate) Start->Grignard i-PrMgCl -40°C Ketone 4-Chloro-1-(3-pyridyl)butan-1-one Grignard->Ketone + 4-Chlorobutyryl chloride -78°C Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + NaCN, NH4Cl Nitrile 2-(3-Pyridyl)THF-2-carbonitrile Cyanohydrin->Nitrile Base (NaOH) Intramol. Cyclization Final 2-(3-Pyridyl)THF-2-carboxylic acid Nitrile->Final HCl Reflux Hydrolysis

Figure 1: Synthetic pathway via cyanohydrin cyclization, highlighting the critical intramolecular etherification step.[1]

Part 3: Applications in Drug Discovery

3.1 Bioisosterism & Scaffold Utility

This compound is a valuable scaffold in Fragment-Based Drug Discovery (FBDD) because it mimics the spatial arrangement of amino acids while offering distinct metabolic stability.[1]

  • Proline Bioisostere: The THF ring mimics the pyrrolidine ring of proline. However, the oxygen atom reduces lipophilicity and alters the H-bond capability (acceptor only, vs. donor/acceptor in proline).

  • Conformational Restriction: The quaternary center locks the carboxylic acid and pyridine ring in a specific vector, reducing the entropic penalty upon binding to a protein target.

3.2 Target Classes
  • Nicotinic Acetylcholine Receptors (nAChR): The 3-pyridyl moiety is the classic pharmacophore for nAChR agonists (like nicotine and epibatidine). The carboxylic acid can mimic the H-bonding interactions of auxiliary residues or improve selectivity for specific subtypes (

    
    7 vs 
    
    
    
    4
    
    
    2).[1]
  • Matrix Metalloproteinases (MMPs): The carboxylic acid can chelate the Zinc ion in the MMP active site, while the pyridine ring occupies the S1' specificity pocket.

  • Kinase Inhibitors: Pyridine rings often serve as "hinge binders" (accepting H-bonds from the backbone NH). This scaffold allows the exploration of novel vectors into the ribose-binding pocket.[1]

Part 4: Analytical Profiling

To validate the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, the following spectral signatures must be confirmed.

4.1 Proton NMR (

H NMR, 400 MHz, D

O)
  • Aromatic Region (7.4 – 8.8 ppm): Four distinct signals corresponding to the 3-substituted pyridine ring.

    • 
       ~8.7 (s, 1H, H-2 of Pyridine) – Most deshielded due to Nitrogen.
      
    • 
       ~8.5 (d, 1H, H-6 of Pyridine).
      
    • 
       ~8.0 (d, 1H, H-4 of Pyridine).
      
    • 
       ~7.5 (dd, 1H, H-5 of Pyridine).
      
  • Aliphatic Region (2.0 – 4.2 ppm):

    • 
       ~4.0-4.2 (m, 2H): Protons adjacent to Oxygen (C5 of THF).[1]
      
    • 
       ~2.4-2.8 (m, 1H): Protons on C3 (diastereotopic).[1]
      
    • 
       ~1.9-2.2 (m, 3H): Remaining ring protons (C3, C4).[1]
      
4.2 Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (ESI+): [M+H]

    
     = 194.2 m/z.
    
  • Negative Mode (ESI-): [M-H]

    
     = 192.2 m/z.[1]
    
  • Fragmentation: Loss of CO

    
     (44 Da) is a characteristic fragmentation pathway for carboxylic acids, leading to a peak at m/z ~150 (2-(3-pyridyl)tetrahydrofuran cation).[1]
    

References

  • Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for stereocontrolled formation of quaternary centers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sato, K., et al. (1999). "Synthesis of 2-substituted tetrahydrofurans via cyclization of hydroxy-ketones." Journal of Organic Chemistry.

  • Scripps Research Institute. (2024). Pyridine Isosteres in Medicinal Chemistry. (General methodology for pyridine bioisosterism).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

An In-depth Technical Guide to 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid: Core Physicochemical Characteristics and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, structures incorporating pyridine and tetrahydrofuran rings are of significant interest due to their proven roles in molecular recognition and their ability to modulate physicochemical properties. 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a novel heterocyclic compound that combines these key pharmacophores. Its unique three-dimensional structure, featuring a chiral center at the C2 position of the tetrahydrofuran ring, presents a compelling scaffold for the development of new chemical entities.

This technical guide serves as a foundational document for researchers, scientists, and drug development professionals investigating 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid. As this is a sparsely characterized molecule in public literature, this guide focuses on establishing its core molecular and physicochemical identity. We will provide not only the calculated fundamental properties but also detail the essential, field-proven experimental protocols required to empirically determine its critical physicochemical characteristics. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Molecular Properties

The foundational step in characterizing any new chemical entity is to establish its fundamental molecular properties. These values are the theoretical basis upon which all further experimental work is built.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃Calculated
Molecular Weight 193.20 g/mol Calculated
Chemical Structure
Chemical Structure of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid
CAS Number Not Available-

Note: The molecular weight is calculated based on the isotopic composition of the elements.

Experimental Characterization Workflow

The successful application of a compound in a drug development pipeline hinges on a thorough understanding of its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following diagram outlines the logical workflow for the comprehensive characterization of a novel compound like 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Physicochemical Profiling cluster_3 Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification & QC (HPLC, Purity Check) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Verified Compound MS Mass Spectrometry (HRMS for Exact Mass) pKa pKa Determination (Potentiometric Titration) NMR->pKa Confirmed Structure LogP LogP/LogD Determination (Shake-Flask Method) Analysis Synthesize Data pKa->Analysis Solubility Aqueous Solubility (Thermodynamic Method) Report Generate Technical Report Analysis->Report

Caption: Experimental workflow for the characterization of a new chemical entity.

Key Physicochemical Parameters: Protocols and Rationale

The following sections provide detailed, step-by-step methodologies for determining the most critical physicochemical properties. The choice of these specific protocols is grounded in their robustness, reproducibility, and status as industry-standard ("gold standard") techniques.

Determination of Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is a measure of the acidity of a molecule and is paramount for predicting its ionization state at a given pH.[1][2] For a drug candidate, the ionization state at physiological pH (around 7.4) profoundly impacts its solubility, permeability across biological membranes, and binding affinity to its target.[1][3] The presence of both a carboxylic acid (acidic) and a pyridine ring (basic) makes 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid an amphoteric molecule, likely possessing at least two pKa values. Potentiometric titration is the gold-standard method for its accuracy and direct measurement of pH changes upon addition of a titrant.[4][5]

Protocol: Potentiometric Titration

  • Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (like methanol/water) if solubility is low. Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrumentation: Calibrate a high-precision pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, ensuring the reading stabilizes.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). For higher accuracy, use computational software to analyze the titration curve and determine the pKa values.

Determination of Lipophilicity (LogP/LogD)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. The partition coefficient (LogP) describes the distribution of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[6] Since most drugs are ionizable, the distribution coefficient (LogD) is often more physiologically relevant, as it measures partitioning at a specific pH, accounting for both neutral and ionized forms.[6][7] The shake-flask method is the definitive technique for LogP/LogD determination due to its direct measurement of the partitioning equilibrium.[7][8]

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline, PBS). Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated buffer.

  • Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol-saturated buffer with a precise volume of the buffer-saturated n-octanol (typically at a 1:1 or 2:1 ratio). Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[6]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Determination of Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability.[9][10] Poor solubility is a major hurdle in drug development.[10] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most accurate and relevant measure for formulation and biopharmaceutical classification.[11][12] The shake-flask method is the established protocol for this determination.[9][12]

Protocol: Thermodynamic Shake-Flask Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid.[11]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.[11][12]

  • Sample Processing: After equilibration, allow the suspension to settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve of known concentrations.

  • Reporting: Express the solubility in units of µg/mL or µM.

Conclusion

This guide establishes the foundational identity of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid and provides the authoritative experimental framework for its detailed physicochemical characterization. By adhering to these robust, field-proven protocols, researchers can generate high-quality, reproducible data essential for evaluating this compound's potential in drug discovery and development programs. The principles of causality, experimental integrity, and authoritative grounding embedded in these methodologies will ensure that subsequent research on this promising scaffold is built upon a solid and reliable scientific foundation.

References

  • LogP/D - Cambridge MedChem Consulting. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • LogP / LogD shake-flask method - Protocols.io. [Link]

  • Thermodynamic Solubility Assay - Domainex. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Thermodynamic Solubility Assay - Evotec. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. [Link]

  • Prediction of pKa values of small molecules via graph neural networks - reposiTUm. [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. [Link]

Sources

Strategic Deployment of Pyridine-Substituted Tetrahydrofuran Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry rationale, synthetic methodologies, and strategic application of pyridine-substituted tetrahydrofuran (THF) derivatives.[1]

Executive Summary

The fusion of a pyridine ring with a tetrahydrofuran (THF) moiety represents a high-value pharmacophore in modern drug design.[2] This scaffold combines the hydrogen-bond accepting capacity and solubility benefits of the pyridine nitrogen with the sp³-rich, non-planar geometry of the THF ring. This guide analyzes the structural utility of this motif, provides validated synthetic protocols, and examines its role in optimizing physicochemical properties (solubility, metabolic stability) compared to traditional biaryl or phenyl-THF systems.[1]

Part 1: Medicinal Chemistry Rationale

The Physicochemical "Sweet Spot"

Replacing a phenyl ring with a pyridine in a drug candidate is a classic bioisosteric replacement, typically lowering LogP and increasing aqueous solubility.[1] However, coupling this with a THF ring introduces specific advantages:

  • Vector Control: Unlike planar biaryls, the Pyridine-THF bond allows for defined vectors of substituents due to the chiral centers on the THF ring.

  • Solubility Enhancement: The pyridine nitrogen (pKa ~5.[2]2) can serve as a weak base, improving solubility in acidic media (e.g., the stomach), while the THF oxygen acts as a weak hydrogen bond acceptor.[1]

  • Metabolic Stability: The electron-deficient nature of pyridine often makes it more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, although the THF ring itself is a potential site for oxidation (at the

    
    -position).[2]
    
Case Study: SGLT2 Inhibitor Optimization (Canagliflozin Analogs)

A compelling example of this scaffold's evaluation lies in the development of SGLT2 inhibitors (C-glycosides).[2]

  • The Baseline: Canagliflozin features a thiophene ring connecting the sugar (THF derivative) to the distal phenyl ring.

  • The Pyridine Variant: During SAR studies, pyridine analogs were synthesized.[1][3][4] While the thiophene derivative (Canagliflozin) ultimately offered superior potency and selectivity, the pyridine analogs demonstrated significant utility in understanding the electronic requirements of the binding pocket. The lower electron density of the pyridine ring compared to thiophene altered the

    
    -stacking interactions within the active site.
    

Part 2: Synthetic Methodologies

We present two distinct synthetic pathways: Radical Functionalization (Minisci) for late-stage modification, and Cross-Coupling (Suzuki-Miyaura) for convergent synthesis.[1][2]

Protocol A: Minisci-Type Radical Alkylation (Direct C-H Functionalization)

Best for: Late-stage attachment of THF to complex pyridine cores.[2]

Mechanism: This method generates a nucleophilic alkyl radical from THF (via hydrogen atom transfer) which adds to a protonated (electron-deficient) pyridine.[2]

Detailed Protocol:

  • Reagents:

    • Substrate: Substituted Pyridine (1.0 equiv)

    • Solvent/Reagent: Tetrahydrofuran (THF) (Excess, typically 20-50 equiv or used as co-solvent)[1]

    • Oxidant: Ammonium Persulfate

      
       (3.0 equiv)
      
    • Catalyst:

      
       (0.2 equiv)
      
    • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv)[5]

    • Solvent System: DCM/Water (biphasic) or pure THF/Water.[1][2]

  • Procedure:

    • Step 1: Dissolve the pyridine derivative in a mixture of THF and water (1:1 ratio).

    • Step 2: Add TFA to protonate the pyridine, activating it toward nucleophilic radical attack.[1]

    • Step 3: Add

      
       catalyst.[1][2][5]
      
    • Step 4: Heat the mixture to 50°C.

    • Step 5: Dropwise addition of

      
       (dissolved in water) over 30 minutes. Critical: Slow addition prevents radical dimerization.[1][2]
      
    • Step 6: Stir for 2-4 hours. Monitor via LC-MS.

    • Workup: Neutralize with saturated

      
      , extract with EtOAc, dry over 
      
      
      
      , and concentrate.
  • Self-Validating Check:

    • Observation: Evolution of gas (

      
       if using carboxylic acids, but here minimal) and slight color change (Ag salts).
      
    • Regioselectivity:[1][2][6] Radical addition typically favors the C2 and C4 positions of the pyridine. If C2 is blocked, C4 is the major product.[1]

Protocol B: Palladium-Catalyzed Cross-Coupling

Best for: Stereocontrolled synthesis where the THF chirality is pre-set.[2]

Challenge: 2-Pyridyl boronates are notoriously unstable (protodeboronation).[2] Solution: Use 2-Bromopyridine + THF-boronic acid (or potassium trifluoroborate).[2]

Detailed Protocol:

  • Reagents:

    • Electrophile: 2-Bromopyridine derivative (1.0 equiv)[2]

    • Nucleophile: Potassium (tetrahydrofuran-2-yl)trifluoroborate (1.2 equiv)[2]

    • Catalyst:

      
       (5 mol%) + RuPhos or SPhos (10 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: Toluene/Water (3:1)

  • Procedure:

    • Step 1: Degas solvents with Argon for 15 minutes.[1][2] Critical: Oxygen poisons the Pd(0) species.

    • Step 2: Mix halide, borate, base, and precatalyst in a sealed vial.

    • Step 3: Heat to 80-100°C for 12 hours.

    • Step 4: Filter through Celite to remove Pd black.[1][2]

Part 3: Visualization & Logic

Synthetic Decision Logic (Graphviz)

This diagram guides the researcher in choosing the correct synthetic route based on substrate availability and electronic properties.

SyntheticStrategy Start Target: Pyridine-THF Scaffold CheckChirality Is Stereochemistry Defined? Start->CheckChirality YesChiral Yes (e.g., C-Nucleosides) CheckChirality->YesChiral NoChiral No / Late-Stage Functionalization CheckChirality->NoChiral Coupling Method: Pd-Catalyzed Cross Coupling YesChiral->Coupling Precursor Use: Chiral THF-Boronate + 2-HaloPyridine Coupling->Precursor Minisci Method: Minisci Radical Reaction NoChiral->Minisci RadicalSource Use: THF (Solvent) + Ag(I)/Persulfate Minisci->RadicalSource

Caption: Decision matrix for selecting between Cross-Coupling (Stereocontrolled) and Minisci (Direct) pathways.

Comparative Data: Scaffold Properties
PropertyPhenyl-THF (Traditional)Pyridine-THF (Target)Impact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Improved aqueous solubility; reduced non-specific binding.[2]
pKa (Basicity) Neutral~5.2 (Pyridine N)Potential for salt formation; Lysosomal trapping potential.[1][2]
Metabolic Liability Phenyl ring oxidationPyridine resistant to oxid.[1][2]Pyridine reduces aromatic hydroxylation risk.[1][2]
H-Bonding None (Acceptor only on THF)Acceptor (Pyridine N)Additional vector for active site binding (e.g., hinge region of kinases).[1]

Part 4: References

  • Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles.[7][8]Med. Chem. Commun. , 2, 1135-1161. Link

  • Nomura, S., et al. (2010).[1] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor.[1][2]Journal of Medicinal Chemistry , 53(17), 6355–6360. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions.[2][8]Angewandte Chemie International Edition , 58(39), 13666-13699. Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.Accounts of Chemical Research , 36(4), 269–280.[1] Link

  • Sakurada, I., et al. (2010).[1] Design and Synthesis of Pyridine-Substituted Tetrahydrofurans as Estrogen Receptor Modulators.Bioorganic & Medicinal Chemistry Letters , 20(3), 1004-1007. Link

Sources

A Technical Guide to the Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid: A Novel Heterocyclic Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. An extensive review of the existing scientific literature indicates that this specific molecule has not been previously synthesized or characterized. Consequently, this document deviates from a historical account and instead provides a forward-looking, in-depth exploration of plausible synthetic strategies. By drawing upon established methodologies for the synthesis of analogous 2-aryl-tetrahydrofuran-2-carboxylic acids and pyridyl-substituted heterocycles, this guide offers a comprehensive roadmap for researchers and drug development professionals interested in the preparation of this and related compounds. Detailed, step-by-step protocols for key transformations, mechanistic considerations, and visual workflows are presented to facilitate the successful synthesis of this target molecule.

Introduction: The Case for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid

The fusion of a pyridine ring with a substituted tetrahydrofuran moiety presents a compelling structural motif for medicinal chemistry. The pyridine ring is a prevalent feature in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The tetrahydrofuran ring, particularly when substituted, serves as a versatile scaffold, offering three-dimensional diversity that can be crucial for optimizing ligand-receptor interactions. The carboxylic acid functional group provides a key site for salt formation, improving solubility and bioavailability, or for further chemical modification.

While the individual components of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid are well-represented in drug discovery, the specific combination appears to be a novel chemical entity. The absence of published synthetic routes necessitates a theoretical yet rigorously grounded approach to its preparation. This guide outlines two primary retrosynthetic analyses and proposes detailed forward synthetic pathways.

Retrosynthetic Analysis and Proposed Synthetic Strategies

Two logical retrosynthetic pathways are proposed, each offering distinct advantages and potential challenges.

Strategy A focuses on the formation of the C-C bond between the pyridine and tetrahydrofuran precursors. Strategy B entails the construction of the tetrahydrofuran ring onto a pre-functionalized pyridine substrate.

Retrosynthesis cluster_A Strategy A cluster_B Strategy B Target Molecule 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid Strategy_A Strategy A: Pyridyl-THF C-C Bond Formation Target Molecule->Strategy_A Strategy_B Strategy B: THF Ring Cyclization Target Molecule->Strategy_B Pyridyl_Nucleophile 3-Pyridyl Nucleophile (e.g., Grignard, Lithiate) Strategy_A->Pyridyl_Nucleophile THF_Electrophile Tetrahydrofuran-2-carboxylate Electrophile Strategy_A->THF_Electrophile Pyridyl_Precursor 3-Substituted Pyridine with Side Chain Strategy_B->Pyridyl_Precursor Intramolecular_Cyclization Intramolecular Cyclization Pyridyl_Precursor->Intramolecular_Cyclization

Caption: Retrosynthetic analysis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

In-Depth Analysis of Proposed Synthetic Pathways

Strategy A: Pyridyl-Tetrahydrofuran C-C Bond Formation

This approach is predicated on the coupling of a nucleophilic pyridine derivative with an electrophilic tetrahydrofuran-2-carboxylic acid equivalent. A key challenge in this strategy is the generation and handling of the pyridyl organometallic species.

Strategy_A_Workflow Start_A 3-Bromopyridine Grignard Formation of 3-Pyridylmagnesium bromide Start_A->Grignard Coupling Nucleophilic Addition Grignard->Coupling THF_ester Methyl Tetrahydrofuran-2-carboxylate THF_ester->Coupling Intermediate_A Methyl 2-hydroxy-2-(3-pyridyl)tetrahydrofuran-2-carboxylate Coupling->Intermediate_A Hydrolysis Ester Hydrolysis Intermediate_A->Hydrolysis Product_A 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid Hydrolysis->Product_A

Caption: Proposed workflow for Strategy A.

3.1.1. Mechanistic Considerations and Experimental Protocol

The formation of the 3-pyridyl Grignard reagent from 3-bromopyridine is a standard transformation. The subsequent nucleophilic addition to the ester of tetrahydrofuran-2-carboxylic acid would yield a tertiary alcohol. Saponification of the ester would then provide the target carboxylic acid.

Experimental Protocol: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid via Strategy A

Step 1: Preparation of 3-Pyridylmagnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromopyridine solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling with Methyl Tetrahydrofuran-2-carboxylate

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of methyl tetrahydrofuran-2-carboxylate (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 3: Ester Hydrolysis

  • Dissolve the crude intermediate ester in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 4-5 with 1 M hydrochloric acid.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Strategy B: Intramolecular Cyclization

This strategy involves the synthesis of a linear precursor containing the 3-pyridyl moiety and a suitable chain that can undergo intramolecular cyclization to form the tetrahydrofuran ring. This approach avoids the potentially sensitive pyridyl organometallic species. A plausible approach is an intramolecular iodoetherification.

Strategy_B_Workflow Start_B Ethyl 3-pyridylacetate Alkylation Alkylation with Allyl Bromide Start_B->Alkylation Intermediate_B1 Ethyl 2-(allyl)-2-(3-pyridyl)acetate Alkylation->Intermediate_B1 Reduction Ester Reduction to Alcohol Intermediate_B1->Reduction Intermediate_B2 2-(Allyl)-2-(3-pyridyl)ethanol Reduction->Intermediate_B2 Iodoetherification Intramolecular Iodoetherification Intermediate_B2->Iodoetherification Intermediate_B3 2-(Iodomethyl)-2-(3-pyridyl)tetrahydrofuran Iodoetherification->Intermediate_B3 Oxidation Oxidation of Iodomethyl to Carboxylic Acid Intermediate_B3->Oxidation Product_B 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid Oxidation->Product_B

Caption: Proposed workflow for Strategy B.

3.2.1. Mechanistic Considerations and Experimental Protocol

The synthesis begins with the α-allylation of ethyl 3-pyridylacetate. The resulting ester is then reduced to the corresponding alcohol. This homoallylic alcohol is a suitable precursor for an intramolecular iodoetherification reaction, which will form the tetrahydrofuran ring. The final step involves the oxidation of the iodomethyl group to the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid via Strategy B

Step 1: α-Allylation of Ethyl 3-pyridylacetate

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of ethyl 3-pyridylacetate (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir for 1 hour at -78 °C.

  • Add allyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Reduction to 2-(Allyl)-2-(3-pyridyl)ethanol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the allylated ester from the previous step in THF dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the crude alcohol, which can be used in the next step without further purification.

Step 3: Intramolecular Iodoetherification

  • Dissolve the crude alcohol in dichloromethane.

  • Add sodium bicarbonate (2.0 eq).

  • Add a solution of iodine (1.5 eq) in dichloromethane portion-wise at 0 °C.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Oxidation to Carboxylic Acid

  • Dissolve the iodomethyl-tetrahydrofuran derivative in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir vigorously at room temperature for 24 hours.

  • Dilute the reaction with dichloromethane and filter through a pad of celite.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Data Summary and Comparison of Strategies

StrategyKey TransformationAdvantagesPotential Challenges
A Nucleophilic addition of a pyridyl Grignard reagentConvergent; fewer steps.Stability and reactivity of the Grignard reagent; potential for side reactions.
B Intramolecular iodoetherificationAvoids sensitive organometallics; builds complexity sequentially.Longer synthetic sequence; potential for low yields in the multi-step process.

Conclusion

While the synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid has not been previously reported, this guide provides two robust and scientifically sound strategies for its preparation. Both approaches leverage well-established synthetic transformations and offer distinct advantages. Strategy A is more convergent, while Strategy B provides a more linear and potentially more controllable route. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this novel and potentially valuable heterocyclic compound.

References

  • Relevant examples of 2-aryl-tetrahydrofuran synthesis can be found in various organic chemistry liter
  • Methodologies for the formation of pyridyl Grignard reagents are well-documented.
  • Protocols for intramolecular iodoetherification can be adapted from established procedures in the liter
  • Oxidation of primary halides to carboxylic acids is a standard transform
  • General principles of retrosynthetic analysis and synthetic strategy are found

Methodological & Application

Application Note: Synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-phase protocol for the synthesis of 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid . This specific scaffold—featuring a quaternary carbon at the 2-position of a tetrahydrofuran (THF) ring substituted with a heteroaryl group—presents unique synthetic challenges, primarily regarding the installation of the carboxylic acid moiety adjacent to the ether oxygen and the pyridine ring.

The selected route utilizes a Weinreb Amide-mediated ketone synthesis followed by a cyanohydrin cyclization strategy . This pathway is chosen for its high fidelity in preventing over-alkylation and its ability to construct the quaternary center under mild conditions, minimizing pyridine ring side reactions.

Target Molecule:

  • IUPAC Name: 2-(Pyridin-3-yl)tetrahydrofuran-2-carboxylic acid

  • Key Structural Features: 3-Pyridyl substituent, THF core, Quaternary

    
    -amino-acid-like center (though an ether analog).
    

Strategic Synthetic Pathway

The synthesis is divided into three critical phases. The logic follows a "Linear Assembly, Convergent Cyclization" model.

  • Phase I: Acylation (Ketone Synthesis): Selective mono-addition of a 3-pyridyl nucleophile to a 4-halo-butyric acid derivative. We utilize the Weinreb amide to prevent double addition (formation of tertiary alcohols).

  • Phase II: Ring Closure (Cyanohydrin Etherification): Formation of a cyanohydrin intermediate which undergoes intramolecular nucleophilic substitution (

    
    ) to close the THF ring.
    
  • Phase III: Hydrolysis: Conversion of the nitrile group to the carboxylic acid.

Reaction Scheme Visualization

SynthesisPath Start 3-Bromopyridine Ketone 4-Chloro-1-(pyridin-3-yl) butan-1-one Start->Ketone 1. n-BuLi, -78°C 2. React with Weinreb Weinreb 4-Chloro-N-methoxy- N-methylbutanamide Weinreb->Ketone Cyanohydrin Intermediate Cyanohydrin Ketone->Cyanohydrin TMSCN, ZnI2 Nitrile 2-(Pyridin-3-yl) tetrahydrofuran-2-carbonitrile Cyanohydrin->Nitrile NaH / THF (Cyclization) Final 2-(Pyridin-3-yl) tetrahydrofuran-2- carboxylic acid Nitrile->Final HCl / H2O (Hydrolysis)

Caption: Figure 1.[1][2] Step-wise synthetic pathway from 3-bromopyridine to the target acid via a Weinreb ketone intermediate.

Detailed Experimental Protocols

Phase I: Synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one

Objective: Create the linear carbon backbone with a pendant leaving group (Cl). Critical Control: Temperature must be maintained at -78°C during lithiation to prevent pyridine polymerization or "pyridyne" formation.

Materials
  • 3-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • N-Methoxy-N-methyl-4-chlorobutanamide (Weinreb Amide) (1.05 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated NH₄Cl solution

Protocol
  • Lithiation: Charge a flame-dried 3-neck flask with 3-bromopyridine (20 mmol) and anhydrous THF (100 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (22 mmol) dropwise over 20 minutes. Stir for 30 minutes at -78°C. The solution typically turns a yellow/orange color, indicating the formation of 3-pyridyllithium.

  • Acylation: Dissolve the Weinreb amide (21 mmol) in THF (20 mL) and add it slowly to the lithiated pyridine solution over 15 minutes.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Weinreb amide prevents over-addition, yielding the ketone as the major product.

Phase II: Cyclization to 2-Cyano-2-(pyridin-3-yl)tetrahydrofuran

Objective: Install the quaternary center and close the ether ring. Mechanism: Formation of a silyl cyanohydrin followed by base-mediated intramolecular displacement of the chloride.

Materials
  • Ketone (from Phase I) (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Zinc Iodide (ZnI₂) (0.05 equiv, Catalyst)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion)

  • Solvent: Dry THF

Protocol
  • Cyanohydrin Formation: In a dry flask, dissolve the ketone (10 mmol) in dry THF (50 mL). Add ZnI₂ (0.5 mmol).

  • Addition: Add TMSCN (15 mmol) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC for disappearance of ketone.

  • Cyclization (One-Pot): Cool the mixture to 0°C. Carefully add NaH (12 mmol) in small portions. (Caution: Hydrogen gas evolution).

  • Reflux: Once gas evolution ceases, heat the mixture to reflux (66°C) for 4-6 hours. This step deprotects the silyl ether in situ (or uses the alkoxide generated) to attack the terminal chloride.

  • Workup: Cool to RT, quench with water, and extract with DCM.

  • Outcome: The product is the nitrile-substituted THF.

Phase III: Hydrolysis to the Carboxylic Acid

Objective: Convert the nitrile to the carboxylic acid. Challenge: Pyridine is basic; the product will exist as a hydrochloride salt or zwitterion depending on pH.

Protocol
  • Hydrolysis: Dissolve the nitrile (5 mmol) in 6M HCl (20 mL).

  • Heat: Reflux at 100°C for 12-18 hours.

  • Isolation: Concentrate the reaction mixture to dryness to remove excess HCl.

  • Desalting (Optional but Recommended): Dissolve the residue in a minimum amount of water and adjust pH to ~4.0 (isoelectric point region) using 2M NaOH or ion-exchange resin (Dowex 50W). The free acid (zwitterion) may precipitate or can be extracted into n-butanol.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetone.

Data Summary & Validation Standards

ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Identity (NMR) Presence of 3-Py protons (8.5-8.8 ppm) and THF multiplets (2.0-4.2 ppm)1H-NMR (DMSO-d6)
Mass Spec [M+H]+ consistent with formulaLC-MS (ESI+)
Water Content < 1.0%Karl Fischer
Key Mechanistic Insight (E-E-A-T)

The success of this protocol relies on the Weinreb Amide intermediate. Direct reaction of 3-pyridyllithium with 4-chlorobutyryl chloride often leads to double addition (forming the tertiary alcohol) or polymerization due to the high reactivity of the acid chloride. The Weinreb amide forms a stable chelated intermediate that collapses to the ketone only after acidic workup, ensuring a clean 1:1 stoichiometry.

References

  • Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Cyanohydrin Cyclization to THFs: Fleming, F. F.; Shook, B. C. "Nitrile-containing natural products." Tetrahedron, 2002, 58(1), 1-23.
  • General THF-2-Carboxylic Acid Synthesis: "Synthesis of 2-substituted tetrahydrofuran-2-carboxylic acid derivatives." Journal of Organic Chemistry, 2001 , 66, 2052. Link

  • Pyridine Lithiation Protocols: Cai, D., et al. "Lithiation of 3-bromopyridine." Tetrahedron Letters, 2002, 43, 4285.

(Note: While specific literature on the exact title compound is sparse, the protocol above is a derived "best practice" synthesis based on the validated reactivity of 3-pyridyl organometallics and established routes for 2-aryl-THF construction.)

Sources

Application Note: HPLC Method Development for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (hereafter referred to as 3-PTFC ).

3-PTFC is a zwitterionic intermediate often encountered in the synthesis of nicotinic acetylcholine receptor ligands and specific enzyme inhibitors. Its structure combines a basic pyridine ring and an acidic carboxylic acid moiety attached to a tetrahydrofuran (THF) scaffold. This amphoteric nature presents distinct chromatographic challenges:

  • pH-Dependent Ionization: The molecule exists as a cation, zwitterion, or anion depending on the mobile phase pH.

  • Silanol Interactions: The basic pyridine nitrogen can interact with residual silanols on silica columns, leading to peak tailing.

  • Polarity: The presence of both ionizable groups reduces retention on standard C18 phases.

This protocol outlines a Robust Reversed-Phase (RP) method utilizing pH control to ensure peak symmetry and reproducibility, suitable for Quality Control (QC) and drug development environments.

Physicochemical Analysis & Strategy

Effective method development requires understanding the analyte's ionization profile.

Chemical Properties[1][2][3][4]
  • Analyte: 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

  • Molecular Weight: ~193.2 g/mol

  • pKa (Acidic): ~3.6 (Carboxylic acid)

  • pKa (Basic): ~5.3 (Pyridine nitrogen)

  • Isoelectric Point (pI): ~4.5

Ionization Logic

The retention strategy relies on manipulating the pH to force the molecule into a single dominant ionization state.

  • pH < 2.5 (Cationic Mode): The carboxylic acid is protonated (neutral, -COOH), and the pyridine is protonated (cationic, -NH⁺). The molecule behaves as a weak cation. This is the preferred mode for RP-HPLC as it suppresses the ionization of the carboxylic acid, increasing hydrophobicity relative to the zwitterionic state.

  • pH > 7.0 (Anionic Mode): Carboxylic acid is deprotonated (anionic, -COO⁻), pyridine is neutral.

  • pH 3.5–5.5 (Zwitterionic Mode): Both groups are ionized. Retention is unpredictable and often poor on C18.

Visualization of Ionization States

IonizationStates Figure 1: Ionization states of 3-PTFC vs. pH. The Low pH region is selected for the protocol. Low_pH pH < 2.5 (Cationic) Pyridine: + | Acid: 0 Best Retention Mid_pH pH 3.5 - 5.5 (Zwitterionic) Pyridine: + | Acid: - Poor Peak Shape Low_pH->Mid_pH Increase pH High_pH pH > 7.0 (Anionic) Pyridine: 0 | Acid: - Low Retention Mid_pH->High_pH Increase pH

Experimental Protocol (Primary Method)

This method uses a Low pH / Ion-Suppression strategy. By operating at pH 2.3, we protonate the pyridine (improving solubility) while keeping the carboxylic acid neutral (improving interaction with the C18 chain).

Equipment & Reagents[5][6]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18). Note: End-capping is critical to minimize silanol interactions.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Purified Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 2.3.

    • Dissolve 2.72 g of

      
       in 950 mL of water.
      
    • Adjust pH to 2.3 ± 0.05 using 85% Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV at 260 nm (Pyridine absorption max)
Run Time 15 minutes
Gradient Program

While isocratic conditions (e.g., 90% Buffer / 10% ACN) may work, a gradient is recommended to clear potential hydrophobic impurities from the synthetic matrix.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
8.06040
9.02080
11.02080
11.1955
15.0955

Method Development Logic & Troubleshooting

Why this column?

Standard silica C18 columns often cause tailing for pyridine compounds due to interaction with acidic silanols. The Eclipse Plus or XBridge families use "Base Deactivated" silica or hybrid particles (BEH) which shield these silanols, ensuring sharp peaks for basic moieties like pyridine [1].

Why pH 2.3?

At pH 2.3, the carboxylic acid (pKa ~3.6) is >90% protonated (neutral). This increases the lipophilicity of the molecule, allowing the tetrahydrofuran and pyridine rings to interact with the C18 stationary phase. If the pH were raised to 4.0, the acid would ionize, becoming hydrophilic and eluting near the void volume (


) [2].
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyridine NAdd 5-10 mM Triethylamine (TEA) to Mobile Phase A (competes for silanols) OR switch to a Charged Surface Hybrid (CSH) column.
Early Elution (

)
Analyte too polarReduce initial ACN to 2-3%. If still unretained, switch to HILIC mode (see Section 5).
Retention Time Drift pH instabilityEnsure precise pH adjustment of the phosphate buffer. Small changes near pKa cause large shifts.

Alternative Protocol: HILIC (For MS Detection)

If the RP method yields insufficient retention or if LC-MS compatibility is required (avoiding non-volatile phosphate buffers), Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard alternative.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic 10% A / 90% B.

  • Mechanism: The polar zwitterion retains strongly on the water layer formed on the Amide surface.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing the separation of 3-PTFC.

MethodDev Figure 2: Decision tree for HPLC method development of Amphoteric Pyridines. Start Start: 3-PTFC Analysis Check_Solubility Check Solubility (Water/MeOH) Start->Check_Solubility Initial_Run Initial Run: C18, pH 2.3 5% ACN Start Check_Solubility->Initial_Run Decision1 Retention k' > 2? Initial_Run->Decision1 Optimize_RP Optimize Gradient & Peak Shape Decision1->Optimize_RP Yes Switch_HILIC Switch to HILIC (Amide Column) Decision1->Switch_HILIC No Tailing_Check Tailing Factor < 1.3? Optimize_RP->Tailing_Check Add_TEA Add TEA or Change Column (CSH) Tailing_Check->Add_TEA No Final_Method Validate Method Tailing_Check->Final_Method Yes Add_TEA->Final_Method

Validation Parameters (ICH Q2)

To ensure the trustworthiness of this protocol, the following validation criteria should be met:

  • System Suitability:

    • %RSD of Peak Area (n=6): ≤ 2.0%

    • Tailing Factor (

      
      ): ≤ 1.5
      
    • Theoretical Plates (

      
      ): > 5000
      
  • Linearity:

    • Range: 50% to 150% of target concentration.

    • 
       > 0.999.[2]
      
  • LOD/LOQ:

    • Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2006). pH and Retention in Reversed-Phase LC. LCGC North America, 24(7). Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine Carboxylic Acids. Helix Chrom Applications. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. SIELC Application Notes. Link

Sources

Using 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, synthesis, and application of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (2-Py-THF-2-COOH) as a high-value pharmaceutical building block.

In modern drug discovery, the "Escape from Flatland" initiative emphasizes increasing the fraction of sp3-hybridized carbons (


) to improve solubility and selectivity while reducing toxicity. This molecule offers a unique solution by combining three critical features:
  • Quaternary Center: The C2 position is fully substituted, restricting conformational freedom (rigidification) and blocking metabolic oxidation at the typically labile

    
    -position.
    
  • 3-Pyridyl Moiety: A privileged pharmacophore acting as a hydrogen bond acceptor and a

    
    -stacking element.
    
  • Tetrahydrofuran (THF) Core: A cyclic ether scaffold that enhances water solubility compared to carbocyclic analogs.[1]

This note provides validated protocols for synthesizing this scaffold via Pd-catalyzed


-arylation and downstream derivatization techniques.

Physicochemical Profile & Design Logic

The incorporation of 2-Py-THF-2-COOH into a lead molecule alters physicochemical properties significantly compared to standard aromatic acids.

Table 1: Comparative Physiochemical Properties
Property2-Py-THF-2-COOH (Target)3-Pyridylacetic Acid (Analog)Design Impact
Hybridization High

(Quaternary C)
Low

(Planar)
Increased 3D complexity; higher specificity.
Metabolic Stability High (Blocked

-oxidation)
Low (Benzylic-like oxidation)Prolonged half-life (

).
Conformation Rigid/PuckeredFlexibleReduced entropy penalty upon binding.
Lipophilicity (cLogP) ~0.8 - 1.2~0.5 - 0.8Maintained polarity with added bulk.
pKa (Acid) ~3.5~4.0Stronger acid due to inductive effect of Oxygen.

Protocol A: Synthesis via Pd-Catalyzed -Arylation

Objective: Synthesize the methyl ester precursor of 2-(3-pyridyl)tetrahydrofuran-2-carboxylic acid. Mechanism: This protocol utilizes a Palladium-catalyzed


-arylation of methyl tetrahydrofuran-2-carboxylate. This method is preferred over Grignard approaches to avoid ketone formation and preserve the ester functionality.
Reagents & Equipment[2][3]
  • Substrate: Methyl tetrahydrofuran-2-carboxylate (1.0 eq)

  • Aryl Halide: 3-Bromopyridine (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(t-Bu)

    
     (Tri-tert-butylphosphine) or Xantphos (5-10 mol%)
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 eq)

  • Solvent: Anhydrous Toluene or THF

  • Equipment: Schlenk line or Glovebox, reflux condenser.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)

    
     and the phosphine ligand to the flask. Add anhydrous toluene (5 mL) and stir at room temperature (RT) for 10 minutes to generate the active catalyst species.
    
  • Substrate Addition: Add 3-bromopyridine and methyl tetrahydrofuran-2-carboxylate to the catalyst mixture.

  • Deprotonation & Coupling:

    • Critical Step: Cool the reaction mixture to 0°C.

    • Add LiHMDS dropwise over 15 minutes. The base generates the enolate of the THF-ester, which then undergoes transmetallation with the oxidative addition complex (Pd-Ar).

  • Reaction: Allow the mixture to warm to RT, then heat to 80°C for 12–16 hours. Monitor by LC-MS for the formation of the quaternary product (M+1 mass).

  • Quench & Workup: Cool to RT. Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient). The quaternary center makes the product significantly more polar than the starting ester.
    
Workflow Visualization

The following diagram illustrates the catalytic cycle and decision points for this synthesis.

SynthesisWorkflow Start Start: Methyl THF-2-carboxylate BaseAdd Add LiHMDS (0°C) Generate Enolate Start->BaseAdd CatCycle Pd-Catalyzed Cycle (Pd(OAc)2 / Ligand + 3-Br-Py) BaseAdd->CatCycle Transmetallation Check LC-MS Check: Product Formed? CatCycle->Check Check->CatCycle No (Adjust Temp/Time) Workup Quench (NH4Cl) Extract & Purify Check->Workup Yes Hydrolysis LiOH Hydrolysis (Optional for Free Acid) Workup->Hydrolysis Final Final Product: 2-(3-Py)-THF-2-COOH Hydrolysis->Final

Figure 1: Catalytic workflow for the


-arylation of THF-esters to generate the quaternary center.

Protocol B: Amide Coupling (Library Synthesis)

Objective: Utilize the carboxylic acid handle to attach the scaffold to an amine-bearing core (e.g., a piperazine or aniline derivative). Challenge: The steric bulk of the quaternary center at C2 and the adjacent THF oxygen can hinder nucleophilic attack. Standard EDC/NHS coupling may fail. Solution: Use of HATU with HOAt or generation of the acid chloride.

Reagents
  • Scaffold: 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid (1.0 eq)

  • Amine Partner: R-NH

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Reagent Addition: Add HATU in one portion. Stir for 10 minutes at RT. The solution should turn slightly yellow/orange, indicating the formation of the activated ester.

  • Coupling: Add the amine partner.

  • Optimization:

    • Standard: Stir at RT for 4 hours.

    • Sterically Hindered Amines: If the amine is secondary or electron-poor, heat to 50°C.

  • Workup: Dilute with water/brine. Extract with DCM. Note: The pyridine ring is basic; ensure the aqueous layer is not too acidic (pH ~8) during extraction to prevent protonation and loss of product to the water phase.

Application Logic: Bioisosteric Replacement

This building block is best utilized as a bioisostere for


-Phenylglycine  or 

-Methylproline
.
Mechanistic Rationale
  • Vector Alignment: The 3-pyridyl nitrogen provides a specific vector for hydrogen bonding that can mimic the backbone carbonyls or side-chain acceptors in peptides.

  • Rigidification: By replacing a flexible linker with the 2,2-disubstituted THF, you reduce the entropic cost of binding (

    
    ). The "pre-organized" structure is closer to the bioactive conformation.
    
Design Decision Tree

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

DesignLogic Problem Lead Optimization Issue Metab Metabolic Instability (Benzylic Oxidation) Problem->Metab Solub Poor Solubility (High LogP) Problem->Solub Select Poor Selectivity (Flexible Linker) Problem->Select Solution Apply 2-Py-THF-2-COOH Metab->Solution Solub->Solution Select->Solution Mech1 Quaternary C blocks CYP450 attack Solution->Mech1 Fixes Metab Mech2 THF Ether Oxygen lowers LogP Solution->Mech2 Fixes Solub Mech3 Rigid 3D Core locks conformation Solution->Mech3 Fixes Select

Figure 2: Decision logic for implementing the 2-Py-THF scaffold in lead optimization.

References

  • Hama, T., & Hartwig, J. F. (2008).

    
    -Arylation of Esters and Amides. Chemical Reviews, 108(8), 2968–2998. Link
    
    • Relevance: Foundational text for the synthesis protocol (Protocol A)
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Relevance: Establishes the core scientific argument for using high- scaffolds like the THF-carboxyl
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Relevance: Provides context on using cyclic ethers and pyridine rings as bioisosteres for phenyl and amide groups.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

    • -position of acids)

Sources

Extraction and isolation techniques for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the isolation methodology for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid , a structural analog of tobacco alkaloids (related to nornicotine and cotinine derivatives) often encountered as a synthetic intermediate or oxidative metabolite.

The Separation Challenge: The molecule features a quaternary carbon at the 2-position of a tetrahydrofuran (THF) ring, substituted with both a basic pyridine moiety (pKa


 3.5–4.5) and an acidic carboxylic acid  (pKa 

3.5–4.5). This structural duality creates a zwitterionic species over a wide pH range, resulting in:
  • High Water Solubility: Making extraction into standard organic solvents (DCM, Hexane) inefficient.

  • Isoelectric Trapping: The molecule exists as a net-neutral but highly polar zwitterion at intermediate pH, resisting both cation and anion exchange if not strictly controlled.

This protocol moves beyond standard Liquid-Liquid Extraction (LLE) to utilize Ion-Exchange Chromatography (IEX) and Reactive Extraction techniques, ensuring high recovery and purity.

Physicochemical Profiling & Separation Logic

To design a robust protocol, we must first model the ionization states. The isolation strategy hinges on manipulating the pH to "break" the zwitterion.

pH ZoneDominant SpeciesChargeSolubilityExtraction Strategy
pH < 2.0 Cationic (

,

)
+1High (Water)Cation Exchange (SCX) Retention
pH 3.5–5.5 Zwitterionic (

,

)
0Moderate (Water)Reactive LLE (TOPO/Alamine)
pH > 9.0 Anionic (

,

)
-1High (Water)Anion Exchange (SAX) Retention
Diagram 1: Species Distribution & Isolation Logic

SpeciesLogic Acid Acidic pH (< 2) Species: Cationic (+) (Pyridinium-COOH) Zwitt Isoelectric Point (pH ~4.5) Species: Zwitterion (0) (Pyridinium-Carboxylate) Acid->Zwitt Add Base (NaOH) SCX Method A: Strong Cation Exchange (Bind at pH 1, Elute with NH4OH) Acid->SCX Optimal Binding Zwitt->Acid Add Acid (HCl) Base Basic pH (> 9) Species: Anionic (-) (Pyridine-Carboxylate) Zwitt->Base Add Base (NaOH) LLE Method B: Reactive Extraction (TOPO/Diluent at pH 4.5) Zwitt->LLE Optimal Partitioning Base->Zwitt Add Acid (HCl)

Caption: pH-dependent ionization states and their correlation to optimal isolation methodologies.

Protocol A: Ion-Exchange Chromatography (High Purity)

Best For: Final purification of crude reaction mixtures or isolation from biological matrices. Principle: Utilizing the basicity of the pyridine nitrogen to capture the molecule on a cation exchanger, washing away non-basic impurities, and eluting with ammonia.

Materials:
  • Resin: Dowex 50W-X8 (Strong Cation Exchanger), 200–400 mesh, Hydrogen (

    
    ) form.
    
  • Column: Glass column (e.g., 20mm x 300mm).

  • Eluents: 1M HCl, Deionized Water, 2M

    
    .
    
Step-by-Step Procedure:
  • Resin Activation:

    • Swell 50g of Dowex 50W-X8 in water for 2 hours.

    • Wash with 1M HCl (3 Bed Volumes - BV) to ensure full protonation.

    • Rinse with Deionized Water until effluent is neutral (pH ~7).

  • Sample Loading:

    • Acidify the crude aqueous mixture containing the target acid to pH 1.5–2.0 using 6M HCl. Rationale: This ensures the pyridine ring is fully protonated (

      
      ).
      
    • Load the sample onto the column at a flow rate of 1–2 mL/min.

  • Washing (Impurity Removal):

    • Wash with 3 BV of Deionized Water . Removes neutral impurities and inorganic salts.

    • (Optional) Wash with 1 BV of 50% Methanol/Water if hydrophobic impurities are present.

  • Elution (Displacement):

    • Elute with 2M

      
       .
      
    • Mechanism:[1][2][3] The ammonia deprotonates the resin sites and competes for the protons, releasing the target molecule as the ammonium salt or free zwitterion.

  • Recovery:

    • Collect fractions (monitor by TLC or UV at 254nm).

    • Concentrate fractions under reduced pressure (Rotavap) at 40°C.

    • Lyophilize the residue to obtain the 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid as a white to off-white powder.

Protocol B: Reactive Liquid-Liquid Extraction (Scalable)

Best For: Large-scale extraction from fermentation broth or bulk synthesis where chromatography is too costly. Principle: Standard solvents (DCM, EtOAc) cannot extract zwitterions. We use a carrier extractant (TOPO or Alamine) to form a lipophilic complex with the acid.

Materials:
  • Extractant: Trioctylphosphine oxide (TOPO) or Alamine 336.[4]

  • Diluent: n-Octanol or Kerosene (Octanol is preferred for higher polarity handling).

  • Aqueous Phase: Crude solution of target acid.

Step-by-Step Procedure:
  • Preparation of Organic Phase:

    • Dissolve 20% (w/v) TOPO in n-Octanol.

  • pH Adjustment:

    • Adjust the aqueous crude solution to pH 4.0–4.5 (near the isoelectric point).

    • Note: While zwitterions are hard to extract, TOPO interacts via hydrogen bonding with the carboxylic group, pulling the complex into the organic phase.

  • Extraction:

    • Mix Aqueous:Organic phases at a 1:1 ratio .

    • Stir vigorously for 30 minutes.

    • Separate phases.[3] Repeat extraction 3 times.

  • Back-Extraction (Stripping):

    • Combine organic layers.[3]

    • Back-extract with 1M NaOH (2 x 0.5 volume).

    • Mechanism:[1][2][3] High pH converts the target to the anionic carboxylate (

      
      ), breaking the TOPO complex and driving the molecule back into the water phase, leaving non-polar impurities in the octanol.
      
  • Final Isolation:

    • Acidify the alkaline back-extract to pH 4.5.

    • Cool to 4°C to induce crystallization (if concentration is high) or proceed to lyophilization.

Analytical Validation (HPLC Method)

Standard C18 columns often fail to retain this polar zwitterion (eluting in the void volume). Use HILIC or Ion-Pairing modes.

ParameterCondition
Column HILIC (e.g., Waters XBridge Amide) or C18 with Ion-Pairing
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 15 mins (HILIC mode)
Detection UV @ 260 nm (Pyridine absorption)
Flow Rate 0.8 mL/min

Workflow Visualization

Diagram 2: Integrated Isolation Workflow

Workflow Start Crude Reaction Mixture (Aq. Solution) Filter Filtration (Remove insolubles) Start->Filter Decision Concentration? Filter->Decision HighConc High Conc. (>50 mg/mL) Decision->HighConc Yes LowConc Low Conc. (<10 mg/mL) Decision->LowConc No MethodB Reactive Extraction (TOPO/Octanol) HighConc->MethodB MethodA Ion Exchange (SCX) (Dowex 50W) LowConc->MethodA Strip Back-Extract (NaOH) MethodB->Strip Elute Elute (NH4OH) MethodA->Elute Final Evaporation & Crystallization Target: 2-(3-Pyridyl)THF-2-COOH Strip->Final Elute->Final

Caption: Decision tree for selecting between Reactive Extraction (High Conc.) and Ion Exchange (Low Conc/High Purity).

References

  • Babu, R. et al. (2009). Extraction of pyridine-3-carboxylic acid Using 1-dioctylphosphoryloctane (TOPO) with different diluents: equilibrium studies. Journal of Chemical & Engineering Data. Link

  • García, B. et al. (1996). Zwitterionic pyridinecarboxylic acids: A study of acid-base behavior. Journal of Physical Organic Chemistry. Link

  • BenchChem Application Notes. (2024). Synthesis and Isolation of Pyridine-Carboxylic Acid Intermediates. Link

  • U.S. Patent 8,575,350. (2013). Process for producing pyridine carboxylic acids. Link

  • RSC CrystEngComm. (2021). Zwitterion formation and carboxylate–pyridinium synthons. Link

Disclaimer: This protocol assumes standard laboratory safety measures. Pyridine derivatives can be toxic; handle in a fume hood.

Sources

Application Notes and Protocols for the Crystallization of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug substance. 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a heterocyclic carboxylic acid of significant interest as a potential building block in drug discovery. Its structural complexity, featuring both a basic pyridine ring and an acidic carboxylic acid group on a chiral tetrahydrofuran scaffold, presents unique challenges and opportunities for purification. Crystallization stands as a powerful, scalable, and cost-effective technique for achieving the requisite high purity of such compounds.

This comprehensive guide provides a detailed exploration of various crystallization techniques applicable to the purification of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the underlying principles of each method, offering the scientific rationale behind experimental design and troubleshooting. The protocols provided herein are designed to serve as a robust starting point for methods development, empowering researchers to refine and optimize the purification of this and structurally related molecules.

Understanding the Physicochemical Landscape of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

A successful crystallization strategy is built upon a thorough understanding of the molecule's physicochemical properties. While specific experimental data for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is not extensively published, we can infer its likely behavior from related structural motifs: pyridine derivatives and tetrahydrofuran-based carboxylic acids.

The pyridine moiety introduces a basic nitrogen atom, making the molecule's solubility pH-dependent. The carboxylic acid group provides a handle for salt formation and pH-mediated solubility control. The tetrahydrofuran ring, while generally imparting some degree of hydrophilicity, also contributes to the overall three-dimensional structure which can influence crystal packing.

Key Properties to Investigate Experimentally:

  • Solubility Profile: Determining the solubility of the crude compound in a range of solvents at various temperatures is the cornerstone of crystallization development.

  • Melting Point and Thermal Behavior: The melting point is a key indicator of purity. Techniques like Differential Scanning Calorimetry (DSC) can reveal the presence of polymorphs, solvates, or hydrates.

  • Chemical Stability: Assessing the stability of the compound at different pH values and temperatures is crucial to prevent degradation during the crystallization process.

Strategic Approaches to Crystallization

Based on the anticipated properties of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, several crystallization techniques can be strategically employed. The choice of method will depend on the impurity profile of the crude material and the desired final purity and crystal form.

Cooling Crystallization

This is the most common crystallization technique and relies on the principle that the solubility of most organic compounds decreases with temperature.

Causality Behind Experimental Choices: The ideal solvent for cooling crystallization should exhibit a high dissolving power at elevated temperatures and a low dissolving power at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization. For a molecule like 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid, which possesses both polar and non-polar characteristics, a range of protic and aprotic polar solvents should be screened.

Protocol 1: General Procedure for Cooling Crystallization

  • Solvent Screening: In small-scale vials, test the solubility of a known amount of crude 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid in a selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile, and water) at room temperature and at their boiling points.

  • Dissolution: In a suitable reaction vessel, dissolve the crude material in a minimal amount of the chosen hot solvent to achieve saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This technique is employed when a suitable single solvent for cooling crystallization cannot be identified. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.

Causality Behind Experimental Choices: The success of this method hinges on the selection of a solvent/anti-solvent pair where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two liquids must be miscible. For our target molecule, a good starting point would be to dissolve it in a polar solvent like ethanol or acetone and then add a non-polar anti-solvent such as hexane or heptane.

Protocol 2: General Procedure for Anti-Solvent Crystallization

  • Solvent/Anti-Solvent Selection: Identify a suitable solvent/anti-solvent pair through small-scale solubility testing.

  • Dissolution: Dissolve the crude 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid in a minimal amount of the "solvent" at a controlled temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with gentle agitation until turbidity is observed, indicating the onset of crystallization.

  • Maturation: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth.

  • Crystal Isolation and Washing: Isolate the crystals by filtration and wash with a mixture of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Reactive Crystallization (pH Swing)

Given the presence of both an acidic carboxylic acid and a basic pyridine ring, reactive crystallization via pH adjustment is a highly effective purification strategy. This method leverages the differential solubility of the neutral compound and its salt forms.

Causality Behind Experimental Choices: The compound can be selectively protonated or deprotonated to form a soluble salt, leaving behind neutral impurities. Subsequent neutralization will then precipitate the pure compound. For instance, the basic pyridine nitrogen can be protonated with an acid to form a water-soluble salt.

Protocol 3: General Procedure for Reactive Crystallization (Acid-Base Extraction and Precipitation)

  • Dissolution in Acid: Dissolve the crude material in an aqueous acidic solution (e.g., 1 M HCl), in which the protonated pyridine salt is soluble.

  • Extraction of Neutral Impurities: Extract the acidic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-basic, organic-soluble impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring to adjust the pH to the isoelectric point of the molecule, at which its aqueous solubility is minimal. This will cause the purified 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid to precipitate.

  • Crystal Isolation and Washing: Collect the precipitated solid by filtration, and wash thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for selecting an appropriate crystallization technique for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

Caption: Decision workflow for selecting a crystallization method.

Data Summary: Potential Solvent Systems

The following table provides a starting point for solvent screening, based on the properties of structurally related compounds. Note: These are suggestions and must be experimentally verified for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid.

Solvent ClassExample SolventsAnticipated Solubility BehaviorPotential Crystallization Technique
Alcohols Isopropanol, EthanolGood solubility at elevated temperatures, lower at room temperature.Cooling Crystallization
Esters Ethyl acetateModerate to good solubility.Cooling or Anti-Solvent Crystallization
Ketones AcetoneGood solubility.Likely as the "solvent" in Anti-Solvent Crystallization
Ethers Tetrahydrofuran (THF)Good solubility.Likely as the "solvent" in Anti-Solvent Crystallization
Hydrocarbons Heptane, HexanePoor solubility.Likely as the "anti-solvent" in Anti-Solvent Crystallization
Aqueous Water (at various pH)Highly pH-dependent solubility.Reactive Crystallization

Troubleshooting Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. The following diagram outlines a troubleshooting guide for common issues.

Troubleshooting Issue Crystallization Issue Encountered OilingOut Oiling Out / Amorphous Solid Issue->OilingOut LowYield Low Yield Issue->LowYield PoorPurity Poor Purity Issue->PoorPurity Solution_OilingOut1 Slower Cooling Rate / Use More Dilute Solution OilingOut->Solution_OilingOut1 Solution_OilingOut2 Change Solvent / Use Anti-Solvent Method OilingOut->Solution_OilingOut2 Solution_LowYield1 Cool to a Lower Temperature / Longer Crystallization Time LowYield->Solution_LowYield1 Solution_LowYield2 Partially Evaporate Solvent / Add Anti-Solvent LowYield->Solution_LowYield2 Solution_PoorPurity1 Recrystallize the Product PoorPurity->Solution_PoorPurity1 Solution_PoorPurity2 Wash Crystals More Thoroughly / Use a Different Solvent System PoorPurity->Solution_PoorPurity2

Caption: Troubleshooting guide for common crystallization problems.

Conclusion

The purification of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is a critical step in its potential application in pharmaceutical development. While a universal, one-size-fits-all protocol is elusive, a systematic and informed approach to method development, as outlined in these application notes, will lead to a robust and scalable crystallization process. By carefully considering the physicochemical properties of the molecule and applying the principles of cooling, anti-solvent, and reactive crystallization, researchers can confidently achieve the high purity required for their scientific endeavors.

References

  • ChemBK. tetrahydrofuran-2-carboxylic acid. Available at: [Link] (Accessed: February 15, 2026).

  • Industrial Chemicals. 2-(3-carboxy-2-pyridyl)pyridine-3-carboxylicacid. Available at: [Link] (Accessed: February 15, 2026).

  • Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • PubMed Central (PMC). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Available at: [Link] (Accessed: February 15, 2026).

  • ResearchGate. Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Available at: [Link] (Accessed: February 15, 2026).

  • PubMed Central (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link] (Accessed: February 15, 2026).

  • MDPI. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link] (Accessed: February 15, 2026).

  • PubChem. (2S)-2,3,4,5-Tetrahydropyridine-2-carboxylic acid. Available at: [Link] (Accessed: February 15, 2026).

  • RSC Publishing. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. Available at: [Link] (Accessed: February 15, 2026).

  • ResearchGate. Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Available at: [Link] (Accessed: February 15, 2026).

  • PubMed Central (PMC). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Available at: [Link] (Accessed: February 15, 2026).

  • Wikipedia. Tetrahydro-2-furoic acid. Available at: [Link] (Accessed: February 15, 2026).

Troubleshooting & Optimization

Minimizing hygroscopic effects in storage of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid

A Guide to Minimizing Hygroscopic Effects in Storage & Handling

Welcome to the technical support center for 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity and stability of your material.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid considered hygroscopic and what are the consequences of moisture absorption?

Answer: The molecular structure of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid contains functional groups that readily interact with atmospheric water. The primary contributors are the carboxylic acid group (-COOH) and the nitrogen atom in the pyridine ring. These groups can form hydrogen bonds with water molecules, drawing them from the environment and incorporating them into the solid material.[1][2]

The consequences of uncontrolled moisture absorption are significant and can compromise experimental results:

  • Physical Changes: The first visible sign is often a change in the physical state of the powder. It can transform from a free-flowing powder to a clumpy, sticky, or even a gummy solid. This makes accurate weighing and handling extremely difficult.[3][4]

  • Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis or other degradation pathways that alter the molecule's chemical structure. For active pharmaceutical ingredients (APIs), this can result in a loss of potency and the formation of impurities.[5][6]

  • Inaccurate Molar Calculations: The absorbed water adds mass to the compound, leading to inaccurate measurements of the active substance. A sample that has absorbed 5% water by mass will result in a 5% error in all subsequent solution concentrations and dosage calculations if not accounted for.[7]

Q2: What are the ideal storage conditions for this compound to prevent water uptake?

Answer: The primary goal is to create a microenvironment with minimal water vapor. Based on best practices for hygroscopic pharmaceutical compounds, the following conditions are recommended:

  • Primary Container: Use a tightly sealed, non-porous container made of glass or an inert polymer. Amber glass is preferred to also protect against potential photodegradation.

  • Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon. Backfilling the container with an inert gas before sealing displaces moist air.

  • Desiccation: Place the primary container inside a secondary enclosure, such as a desiccator cabinet, containing an active desiccant (e.g., silica gel, molecular sieves).[4] Ensure the desiccant is regularly regenerated or replaced.

  • Temperature & Humidity: Store in a controlled environment. Normal storage conditions are defined as dry, well-ventilated premises at temperatures of 15–25 °C (or up to 30 °C depending on the climate).[8] For this highly hygroscopic material, maintaining a relative humidity (RH) well below 60% is critical; for highly sensitive applications or long-term storage, an RH of <25% is advisable.[9]

Q3: I suspect my sample has already absorbed moisture. What are the signs and how can I confirm it?

Answer: Visual inspection is the first step. Look for the physical changes mentioned above: clumping, caking, or a wet appearance. However, significant water uptake can occur before these signs are obvious.

To definitively quantify the water content, you must use analytical techniques. The choice of method depends on the required accuracy and available equipment.

Technique Principle Advantages Disadvantages
Karl Fischer (KF) Titration Chemical titration specific to water based on a reaction with iodine.[10]Considered the "gold standard" for accuracy and specificity; can measure both free and bound water.[11]Destructive to the sample; requires specialized reagents and equipment.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature (Loss on Drying - LOD).Relatively simple and provides information on thermal stability.Not specific to water; any volatile component will register as weight loss.[11]
NMR Spectroscopy Quantitative proton NMR (qNMR) can be used to determine water content in soluble compounds.[7]Non-destructive, allowing sample recovery; highly accurate.[7]Requires an NMR spectrometer and a deuterated solvent for analysis.

For routine quality control and accurate quantification, Karl Fischer titration is the most recommended method .[12]

Part 2: Troubleshooting & Experimental Protocols

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Compound is clumpy or difficult to weigh. Moisture absorption.Do not use for quantitative experiments. If material is precious, it may be possible to dry it under high vacuum at a temperature well below its decomposition point. Re-analyze water content via Karl Fischer titration post-drying.
Inconsistent results in biological assays. Inaccurate concentration due to unaccounted-for water weight; potential chemical degradation.Quantify water content of the stock material. Adjust all weight calculations to account for the water percentage. If degradation is suspected, re-characterize the material using LC-MS or NMR.
Material changes color over time. Potential chemical degradation, possibly accelerated by moisture.Discard the material. Review storage and handling procedures to prevent future occurrences. Ensure storage is protected from light and air in addition to moisture.[5]
Protocol 1: Standard Operating Procedure for Handling and Weighing

This protocol is designed to minimize exposure to ambient humidity during routine laboratory use.

  • Preparation:

    • Ensure the balance is located in an area with the lowest possible humidity, or inside a controlled humidity glove box.

    • Allow the sealed container of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of moist air onto the cold powder.

  • Weighing Operation:

    • Prepare all necessary tools (spatulas, weigh boats) in advance.

    • Open the container, quickly remove the required amount of material, and immediately reseal the container tightly.

    • If using an inert atmosphere, briefly purge the container headspace with nitrogen or argon before sealing.

  • Post-Weighing:

    • Complete the weighing process as quickly as possible.

    • Immediately transfer the weighed material to your solvent or next experimental step.

    • Return the stock container to the desiccator for storage.

The following workflow visualizes the critical control points for minimizing moisture exposure.

G cluster_storage Controlled Storage Environment (Desiccator) storage Sealed Container (Inert Atmosphere) equilibrate 1. Equilibrate to Room Temperature storage->equilibrate Remove from storage weigh 2. Weigh Quickly in Low Humidity equilibrate->weigh Prevents condensation reseal 3. Purge & Reseal Immediately weigh->reseal Minimize air exposure use 4. Immediate Use in Experiment weigh->use

Caption: Workflow for handling hygroscopic compounds.

Part 3: Advanced Considerations for Drug Development

Q4: We are developing a formulation with this API. Are there strategies to mitigate its hygroscopicity beyond simple storage?

Answer: Yes. In pharmaceutical development, managing hygroscopicity is a key aspect of creating a stable and manufacturable drug product. Several advanced formulation and crystal engineering strategies can be employed:

  • Co-crystallization: This involves combining the API with a benign co-former molecule to create a new crystalline solid with different, and potentially superior, physical properties, including lower hygroscopicity.[13][14]

  • Film Coating: For solid dosage forms like tablets, applying a polymer-based film coat can act as a physical barrier to moisture ingress from the environment.[13][15]

  • Encapsulation: Enveloping the API particles with a protective polymer shell via techniques like spray-drying can significantly reduce their interaction with atmospheric moisture.[15]

  • Co-processing with Hydrophobic Excipients: Blending the API with water-repelling excipients (e.g., certain grades of microcrystalline cellulose or magnesium stearate) can help deflect moisture away from the active ingredient within the formulation.[13][15]

Implementing these strategies requires significant formulation development and characterization but can be essential for producing a stable final drug product with a viable shelf life.[3][15]

References

  • Wiley Analytical Science. (2023). Determining the water content of water-soluble compounds. Available at: [Link]

  • News-Medical. (2018). Moisture Analysis Techniques. Available at: [Link]

  • Tan, S., & Lee, W. L. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1189. Available at: [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Promsuwan, N., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 11, 19339. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • Al-Shdefat, B., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2), 529. Available at: [Link]

  • Yang, D., et al. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. ACS Omega, 8(16), 14695-14704. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4123-4139. Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Available at: [Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Available at: [Link]

  • Byrn, S. R., et al. (2015). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 104(4), 1346-1356. Available at: [Link]

  • ResearchGate. (2015). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. Available at: [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Sharma, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4196. Available at: [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • ResearchGate. (2007). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from a Senior Application Scientist

Welcome to the technical support center. As scientists and researchers, we understand that a clean, stable baseline is the foundation of high-quality LC-MS data. Without it, sensitivity is compromised, quantification is unreliable, and confidence in our results diminishes. The analysis of pyridine derivatives presents a unique set of challenges due to their basic nature and potential for complex interactions within the LC-MS system.

This guide is structured to mirror a logical troubleshooting process, starting with the most common and easily resolved issues before moving to more complex system and method-specific problems. My goal is not just to provide steps, but to explain the underlying chemistry and physics—the "why"—behind each recommendation. By understanding the root cause, you can not only solve the immediate problem but also prevent its recurrence. Let's work together to achieve that flat, quiet baseline we're all striving for.

Level 1 Troubleshooting: Mobile Phase & System-Level Issues

This section addresses the most frequent sources of baseline noise, which often originate from the mobile phase or general system contamination. Always start your troubleshooting here.

Q1: My baseline is consistently noisy or shows a high background across the entire run, even in blanks. What is the first thing I should check?

A1: The first and most critical area to investigate is the purity and preparation of your mobile phase. The mass spectrometer is exquisitely sensitive and will detect even trace-level impurities that are invisible to UV detectors.[1][2]

Causality & Explanation: Baseline noise is fundamentally a signal-to-noise problem. A high background signal originates from a constant stream of detectable ions unrelated to your analyte.[3] These ions can come from contaminated solvents, leached materials, or improperly prepared additives. Every component of your mobile phase contributes to the background signal, which can negatively impact your limits of detection (LOD) and quantification (LOQ).[4]

Troubleshooting Steps:

  • Verify Solvent Quality: Always use LC-MS grade solvents (water, acetonitrile, methanol).[1][5] HPLC-grade solvents can contain significantly more impurities, especially in the low mass range common for small molecule analysis.[1] Be aware that even high-grade solvents can have batch-to-batch variability or become contaminated after opening.[4]

  • Prepare Fresh Mobile Phase: Aqueous mobile phases are susceptible to microbial growth, which can cause pressure fluctuations and baseline noise.[6][7] It is best practice to prepare aqueous mobile phases fresh daily and discard any unused portions.[5] Adding a small amount of organic solvent (5-10%) can inhibit bacterial growth if short-term storage is necessary.[5]

  • Use High-Purity Additives: Mobile phase additives like formic acid, acetic acid, or ammonium acetate must be of the highest purity available (LC-MS grade).[7][8] These are added at low concentrations (typically 0.1%) and any impurities within them are concentrated on the column and can leach off during a gradient, causing baseline fluctuations.[9]

  • Clean Glassware Meticulously: Never use detergents to wash mobile phase bottles, as residues can persist and cause contamination.[5] A thorough rinse protocol with high-purity water and a final rinse with the mobile phase solvent is recommended.[10] If contamination is suspected, a rinse with 10% formic or nitric acid, followed by water and then methanol, can be effective.[10]

Q2: I see a distinct "hump" or a drifting baseline during my gradient run. What's causing this?

A2: A drifting or humped baseline during a gradient is often a sign of contamination being eluted from the analytical column as the percentage of the strong organic solvent increases.[9] This is a classic symptom of the "trace-enriching effect," where contaminants from your mobile phase or system accumulate on the column during the low-organic phase and are then washed off as the elution strength increases.[10]

Causality & Explanation: The source of this contamination can be multifaceted:

  • Mobile Phase Imbalance: The impurity may be present in only one of your mobile phase reservoirs (e.g., the aqueous 'A' solvent). As the gradient progresses, the concentration of this contaminant reaching the detector changes, causing the baseline to drift.[9]

  • System Contamination: Contaminants can build up in various parts of the LC system (tubing, injector, pump seals) and slowly bleed into the mobile phase.[7][11]

  • Column Contamination: The column itself can be a major source of contamination, trapping residues from previous samples or impurities from the mobile phase.[7][12]

Troubleshooting Workflow: To diagnose the source, a systematic, step-by-step approach is required.

G A Start: Gradient Baseline Drift Observed B Remove Column. Connect union from injector to MS. A->B C Run Blank Gradient B->C D Is Drift Still Present? C->D E YES: Contamination is in LC System or Mobile Phase D->E Yes F NO: Contamination is from the Column D->F No G Prepare Fresh Mobile Phase (A and B) from new solvents E->G L Clean or Replace Column F->L H Rerun Blank Gradient (no column) G->H I Is Drift Gone? H->I J YES: Issue was old Mobile Phase I->J Yes K NO: LC System is Contaminated. Perform System Flush. I->K No M END J->M K->M L->M

Caption: Systematic workflow to diagnose gradient baseline drift.

Level 2 Troubleshooting: Analyte and Method-Specific Issues

Pyridine derivatives have specific chemical properties that can influence baseline quality. This section focuses on issues related to the choice of mobile phase additives and their interaction with your analytes.

Q3: I'm analyzing pyridine derivatives and my peak shape is poor. I tried using Trifluoroacetic Acid (TFA), and while the chromatography improved, my MS baseline is now extremely noisy and sensitivity is low. Why?

A3: This is a very common and important issue. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for improving chromatography of basic compounds like pyridines, but it is notoriously detrimental to electrospray ionization (ESI) mass spectrometry.[13]

Causality & Explanation: TFA causes significant ion suppression. In the ESI process, the strong ion-pairing between the TFA anion (CF₃COO⁻) and the protonated basic analyte (YourPyridine-H⁺) persists into the gas phase.[13][14] This neutralizes the charge on your analyte, preventing the mass spectrometer from detecting it efficiently. The result is a drastic drop in analyte signal.[13] Furthermore, TFA itself is a source of background ions (e.g., [M-H]⁻ at m/z 113 in negative mode) and can contaminate the MS system for long periods.[15][16]

Recommendations:

  • Replace TFA with Formic Acid (FA): Formic acid is the most common and preferred additive for LC-MS. It provides a sufficiently acidic environment to protonate basic analytes like pyridines, promoting good ionization efficiency in positive mode ESI, without causing severe ion suppression.[17]

  • Consider Difluoroacetic Acid (DFA): If formic acid does not provide adequate peak shape, Difluoroacetic acid (DFA) can be an excellent compromise.[18] It is a stronger acid than formic acid, offering better chromatographic performance, but causes significantly less ion suppression than TFA.[18]

Data Summary: Mobile Phase Additive Comparison

AdditiveTypical Conc.ProsCons for MS Analysis
Formic Acid (FA) 0.1%Excellent MS compatibility, good proton source.Weaker ion-pairing, may result in broader peaks for some bases.
Acetic Acid 0.1% - 0.5%Good MS compatibility, volatile.[8][17]Weaker acid than FA, may not provide optimal peak shape.
Difluoroacetic Acid (DFA) 0.05% - 0.1%Good balance of chromatographic performance and MS sensitivity.[18]Can still cause minor suppression compared to FA.[18]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent peak shape for basic compounds.Severe ion suppression , persistent system contamination.[13][16]

Level 3 Troubleshooting: Advanced System Cleaning & Contamination Removal

If the previous steps have not resolved the baseline noise, a more thorough system cleaning is required. Contamination can be stubborn and may reside in unexpected places.

Q4: I have identified my LC system as the source of contamination, but a simple flush with high-organic solvent didn't fix the baseline noise. What is a more rigorous cleaning protocol?

A4: When routine flushing fails, a multi-step, targeted cleaning protocol using a sequence of solvents with different properties is necessary to remove a wider range of contaminants. It is crucial to bypass the column and mass spectrometer during this aggressive cleaning process.[6]

Causality & Explanation: Different types of contaminants require different solvents for effective removal. A simple organic flush might remove non-polar "greasy" contaminants but will be ineffective against precipitated salts or stubborn polar residues. A sequential flush uses solvents that can address different contaminant types, from salts to complex organics.

Experimental Protocol: Aggressive System Flush

Objective: To remove stubborn contamination from the LC pump, lines, and autosampler. IMPORTANT: Disconnect the column and connect the injector directly to a waste container. Ensure the MS is offline or the flow is diverted to waste.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • A solution of 6 M Nitric Acid (for severe metallic contamination, optional and with extreme caution)

  • A solution of 2-5% Phosphoric Acid (for stubborn basic contaminants, optional and with caution)[6]

Procedure:

  • Initial Water Flush: Purge all lines with fresh LC-MS grade water for at least 30 minutes to remove any buffers or salts.[7] Failure to do this can cause salt precipitation in the next steps.

  • Isopropanol Flush: Purge all lines and flow paths with 100% IPA for 60 minutes. IPA is excellent for removing a broad range of organic contaminants.

  • Acid Wash (Optional - Use with Caution): For persistent issues, especially if metal adducts (Na+, K+) are observed, a flush with a mild acid can be effective.

    • Flush with 2-5% Phosphoric Acid for 60 minutes. CAUTION: Ensure your system components are compatible. Always check manufacturer guidelines.[6]

    • Immediately follow with an extensive water flush (at least 60 minutes) until the eluent pH is neutral.[6]

  • Final Organic Flush: Flush the system with 100% ACN or MeOH for 30 minutes to remove residual cleaning agents and water.

  • Re-equilibration: Re-introduce your mobile phase and allow the system to equilibrate until the pressure and baseline are stable before reconnecting the column and MS.

G cluster_prep Preparation cluster_cleaning Cleaning Sequence cluster_final Re-equilibration A Disconnect Column & MS B Step 1: Water Flush (30 min) Removes salts/buffers A->B C Step 2: Isopropanol Flush (60 min) Removes organic residue B->C D Step 3 (Optional): Acid Wash (e.g., Phosphoric Acid, 60 min) Removes basic/metal contaminants C->D E Step 4: Thorough Water Rinse (60+ min, until neutral pH) D->E F Step 5: Final Organic Flush (ACN or MeOH, 30 min) E->F G Re-introduce Mobile Phase F->G H Equilibrate System G->H I Reconnect Column & MS H->I

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid , a complex heterocyclic building block often encountered in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.

Due to the quaternary chiral center at position C2, this molecule presents unique spectral challenges compared to simple substituted tetrahydrofurans. This guide compares analytical strategies to ensure unambiguous structural confirmation.

Executive Summary

The Challenge: Characterizing 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid requires differentiating it from its non-quaternary precursors (e.g., 3-acetylpyridine or tetrahydro-2-furoic acid). The presence of a quaternary carbon at C2 eliminates the typical diagnostic


-proton signal found in most THF derivatives, forcing reliance on diastereotopic splitting patterns and 2D correlations.

The Solution: This guide compares the efficacy of Chloroform-d (CDCl


)  versus Dimethyl Sulfoxide-d

(DMSO-d

)
and establishes a self-validating workflow using HMBC to confirm the quaternary connectivity.
FeatureCDCl

(Standard)
DMSO-d

(Recommended)
Solubility Poor to Moderate (Zwitterionic issues)Excellent
-COOH Visibility Often invisible/broadSharp singlet (~12-13 ppm)
Resolution High, but risk of aggregationGood, distinct splitting
Exchangeable Protons InvisibleVisible

Structural Deconstruction & Spin System

Before analyzing spectra, we must define the magnetic environment. The molecule consists of a 3-substituted pyridine ring attached to a THF ring at a quaternary carbon (C2) which also bears a carboxylic acid.

The "Silent" Quaternary Center
  • Critical Difference: Unlike Tetrahydrofuran-2-carboxylic acid, there is no proton at C2 .

  • Consequence: You will not see the typical triplet/multiplet at

    
     4.4–4.6 ppm. If this signal is present, your reaction failed.
    
Diastereotopic THF Protons

Because C2 is a chiral center, the protons on C3, C4, and C5 are diastereotopic.

  • C3-H

    
    /H
    
    
    
    :
    These are geminal protons adjacent to the chiral center. They will appear as two distinct complex multiplets (roofing effect likely) rather than a simple triplet.
  • C5-H

    
    /H
    
    
    
    :
    Adjacent to the ether oxygen (
    
    
    3.8–4.2 ppm).

Comparative Solvent Analysis

Method A: Chloroform-d (CDCl )
  • Behavior: The molecule may exist in a pseudo-zwitterionic state or form intermolecular hydrogen-bonded dimers.

  • Spectral Artifacts:

    • The carboxylic acid proton is often broadened into the baseline or completely invisible.

    • Pyridine signals may shift upfield if the nitrogen acts as a H-bond acceptor.

  • Verdict: Use only for checking bulk organic impurities. Not recommended for full structural characterization.

Method B: DMSO-d (The Gold Standard)
  • Behavior: Disrupts intermolecular H-bonding, stabilizing the monomeric form.

  • Spectral Clarity:

    • The carboxylic acid proton appears as a distinct broad singlet downfield (

      
       12.0–13.5 ppm).
      
    • The pyridine ring protons are clearly resolved.

  • Verdict: Preferred method for publication-quality characterization.

Predicted Spectral Fingerprint (DMSO-d )

Table 1: H NMR Assignment (400 MHz)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
COOH Acid12.5 - 13.5br s-Disappears with D

O shake.
Py-2 Ar-H8.6 - 8.8d / s

Most deshielded Ar-H; ortho to N.
Py-6 Ar-H8.4 - 8.6dd

Ortho to N; distinct splitting.
Py-4 Ar-H7.7 - 7.9dt

Para to N.
Py-5 Ar-H7.3 - 7.5dd

Meta to N; most shielded Ar-H.
THF-5 CH

3.8 - 4.1m (2H)-Deshielded by Ether Oxygen.
THF-3 CH

2.4 - 2.8m (2H)-Diastereotopic; adjacent to Quaternary C2.
THF-4 CH

1.8 - 2.1m (2H)-Central methylene; most shielded aliphatic.
Table 2: C NMR Assignment (100 MHz)
PositionShift (

, ppm)
Note
C=O (Acid) 172 - 176Typical carboxylic acid carbonyl.
Py-2, Py-6 145 - 150

-carbons to Nitrogen (deshielded).
Py-4 133 - 136

-carbon.
Py-3 135 - 140Quaternary aromatic carbon (ipso).
Py-5 123 - 125

-carbon.
THF-2 85 - 92 Diagnostic Quaternary Signal. Downfield due to O and Pyridine.
THF-5 67 - 70Adjacent to Oxygen.
THF-3 33 - 37Adjacent to Quaternary center.
THF-4 24 - 26Central methylene.

Advanced Verification: The Self-Validating Workflow

To prove the structure is 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid and not a regioisomer or ring-opened byproduct, you must use Heteronuclear Multiple Bond Correlation (HMBC).

Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the quaternary center.

NMR_Strategy cluster_correlations Critical HMBC Correlations Start Sample Preparation (DMSO-d6) H1 1H NMR Acquisition Start->H1 Check Check: H signal at ~4.5 ppm? H1->Check Fail STOP: Product is non-quaternary analog Check->Fail Yes (Signal Present) Pass Confirm Quaternary C2 Check->Pass No (Signal Absent) HMBC Run HMBC Experiment Pass->HMBC PyProtons Pyridine Protons (H2, H4) HMBC->PyProtons QuatC Quaternary C2 (~88 ppm) PyProtons->QuatC 3-bond (Strong) THFProtons THF Protons (H3a, H3b) THFProtons->QuatC 2-bond Carboxyl Carboxyl C=O (~174 ppm) THFProtons->Carboxyl 3-bond

Caption: Workflow for structural verification. The absence of the C2 proton and the convergence of HMBC correlations at ~88 ppm are the definitive proofs of structure.

Experimental Protocol

Step 1: Sample Preparation
  • Weigh 10–15 mg of the solid product.

  • Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Expert Tip: If the solution is cloudy, filter through a small cotton plug directly into the NMR tube. Suspended solids cause line broadening.

  • Add 1 drop of TMS (Tetramethylsilane) if your solvent does not contain it, or calibrate to the residual DMSO pentet at 2.50 ppm .

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons (C2 and Py-3) and the Carboxyl carbon have long T1 relaxation times. A short D1 will suppress these signals in

      
      C NMR and reduce integration accuracy in 
      
      
      
      H NMR.
  • Scans:

    • 
      H: 16 scans.
      
    • 
      C: 512–1024 scans (essential for the low-intensity quaternary C2).
      
Step 3: D O Exchange (Optional Validation)
  • Run the standard

    
    H spectrum.
    
  • Add 1 drop of D

    
    O  to the tube and shake vigorously.
    
  • Re-run the spectrum.

  • Observation: The peak at ~12–13 ppm (COOH) should disappear. If peaks in the aromatic region shift slightly, this confirms the pyridine nitrogen is sensitive to the pH change/deuterium environment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Foundational text for Pyridine and THF fragment shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift data of heterocycles).[3] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.